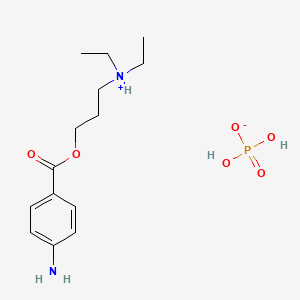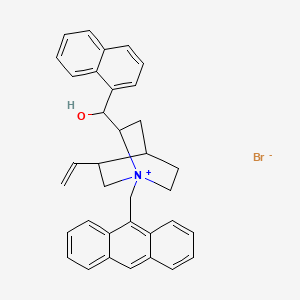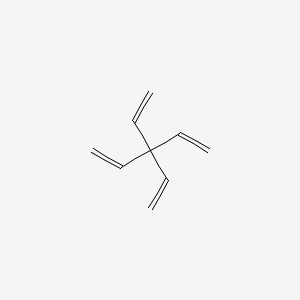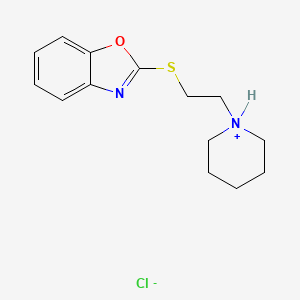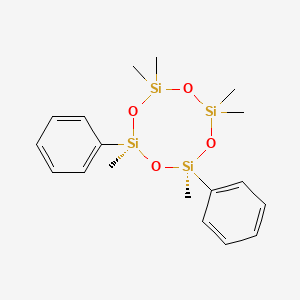
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include those related to cell proliferation and apoptosis, making it a candidate for anticancer research.
類似化合物との比較
Similar Compounds
2-Aminopteridine: Similar in structure but lacks the 4-aminophenyl group.
6,7-Dimethylpterin: Contains additional methyl groups on the pteridine ring.
Biopterin: A naturally occurring pteridine involved in the biosynthesis of neurotransmitters.
Uniqueness
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is unique due to the presence of both amino groups and the 4-aminophenyl substituent, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H12N6O |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
2-amino-6-(4-aminophenyl)-3,4a-dihydro-2H-pteridin-4-one |
InChI |
InChI=1S/C12H12N6O/c13-7-3-1-6(2-4-7)8-5-15-10-9(16-8)11(19)18-12(14)17-10/h1-5,9,12H,13-14H2,(H,18,19) |
InChIキー |
HPOXHTXTFXFVIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3C(=O)NC(N=C3N=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


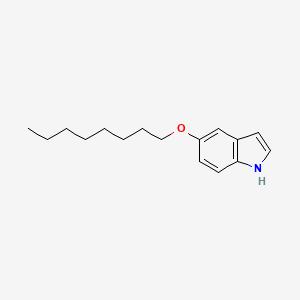
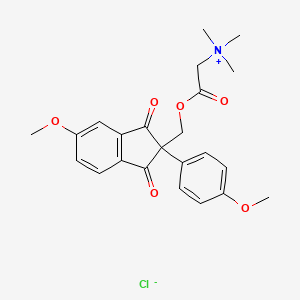

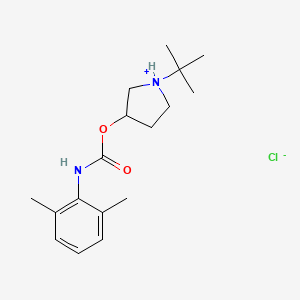
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
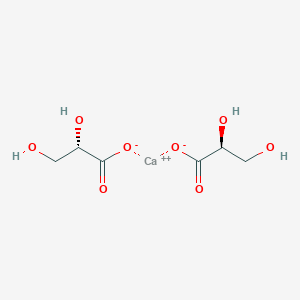
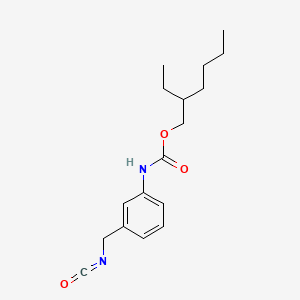
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)

